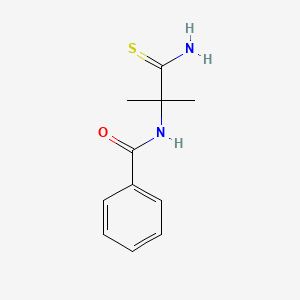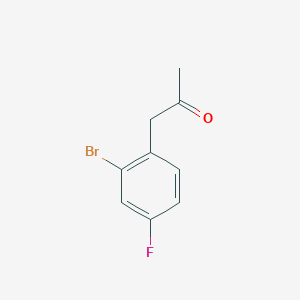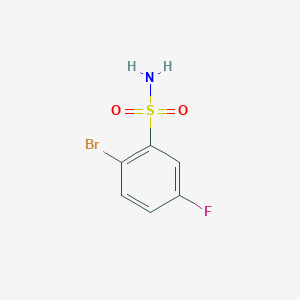
5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid
Overview
Description
5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is a chemical compound that is part of the boronic acids and derivatives family . It is related to other compounds such as 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid and 3-(tert-Butyldimethylsilyloxy)phenylboronic acid .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is known to react with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It can also silylate terminal alkynes .Scientific Research Applications
Fluorescence Quenching Studies
One of the significant applications of boronic acid derivatives similar to 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is in fluorescence quenching studies. For instance, 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been used to explore fluorescence quenching mechanisms using Stern-Volmer kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Pharmaceuticals
Boronic acid derivatives, such as those structurally similar to 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid, have been used in the synthesis of β-lactam antibiotics. A study demonstrated the synthesis of a key intermediate for these antibiotics using boronic acid derivatives (Cainelli, Galletti, & Giacomini, 1998).
Supramolecular Assembly Design
Phenylboronic acids and their derivatives are crucial in designing supramolecular assemblies. A study reported the formation of such assemblies due to the interaction between phenylboronic acids and other molecules, which is relevant to understanding the behavior of similar compounds (Pedireddi & Seethalekshmi, 2004).
Medicinal Chemistry
Boronic acid derivatives are used in the synthesis of new medicinal compounds. For example, the synthesis of various thiophene derivatives via Suzuki cross-coupling reactions, where arylboronic acids play a crucial role, has shown potential for medicinal applications (Ikram et al., 2015).
Crystal Engineering
Boronic acids with alkoxy substituents, akin to 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid, are investigated for their potential in crystal engineering. Studies have shown different structural possibilities, aiding the design of novel materials (Cyrański et al., 2012).
RNA Synthesis
Compounds like tert-butyldimethylsilyl, a part of the compound , are utilized in RNA synthesis. They are used as protecting groups for hydroxyl functions, demonstrating versatility in nucleoside and nucleotide synthesis (Rozners, Westman, & Strömberg, 1994).
Safety and Hazards
The safety data sheet for a related compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is advised to immediately make the victim drink water and consult a physician .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound contains a tert-butyldimethylsilyloxy (TBDMS) group, which is known to be a protective group in organic synthesis . The TBDMS group increases the hydrolytic stability of the compound, making it more resistant to degradation in aqueous environments . This could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
The TBDMS group could potentially enhance the compound’s stability and lipophilicity, which might affect its absorption and distribution .
Result of Action
Boronic acids are known to exhibit diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Action Environment
The action of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid could potentially be influenced by various environmental factors. For instance, the pH of the environment might affect the stability of the TBDMS group . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and affect its efficacy and stability.
properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-10-7-8-12(17-4)11(9-10)14(15)16/h7-9,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHIYWZIGSNWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675014 | |
| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid | |
CAS RN |
1150114-54-7 | |
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methoxyphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride](/img/structure/B1373217.png)

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)
![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)

![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)

![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)